2-MeSAMP

Platelet pharmacology Receptor binding kinetics Reversible antagonism

Researchers require a P2Y12 antagonist with predictable, immediate blockade and rapid reversibility, unlike prodrugs or slow-offset agents. 2-MeSAMP solves this. • Rapid Washout: Functional reversibility in <15 seconds for pulse-chase experiments. • On-Target Validation: Efficacy lost in P2Y12-/- mice across 7 endpoints. • Quantitative Benchmarks: IC50 = 2.56 µM (platelet flow assay); pKB = 5.4 (neuronal). • Ex Vivo Validated: Effective in ECC hypothermic models.

Molecular Formula C17H33N6O8PS
Molecular Weight 512.5 g/mol
Cat. No. B12063103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-MeSAMP
Molecular FormulaC17H33N6O8PS
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O
InChIInChI=1S/C11H16N5O7PS.C6H15N.H2O/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;1-4-7(5-2)6-3;/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);4-6H2,1-3H3;1H2/t4-,6-,7-,10-;;/m1../s1
InChIKeyYQMUWWZKFZERBT-IDIVVRGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-MeSAMP: Direct-Acting P2Y12 Antagonist


2-Methylthio-AMP (2-MeSAMP) is a selective, direct-acting adenosine-based antagonist of the platelet P2Y12 receptor, a Gαi-coupled ADP receptor critical for platelet activation and thrombosis [1]. As a nucleotide analog, 2-MeSAMP inhibits ADP-dependent platelet aggregation through competitive antagonism at the P2Y12 binding site [2]. Unlike prodrugs requiring metabolic activation (e.g., clopidogrel), 2-MeSAMP acts directly without hepatic biotransformation, making it a preferred tool compound for in vitro and ex vivo studies where predictable, immediate P2Y12 blockade is required [3].

Mechanism Direct-acting P2Y12 antagonist; no hepatic biotransformation required
Reversibility Rapid washout kinetics may support pulse-chase experimental designs
Target engagement Reported loss of efficacy in P2Y12 deficient platelets supports on-target attribution
Assay context Compatible with in vitro and ex vivo platelet aggregation and flow models

Why 2-MeSAMP Cannot Be Substituted


P2Y12 antagonists exhibit substantial heterogeneity in binding kinetics, reversibility profiles, and off-target pharmacology that preclude interchangeable use in research settings. The adenosine-based P2Y12 antagonists 2-MeSAMP, AR-C66096, and cangrelor (AR-C69931MX) differ markedly in receptor residency time, as demonstrated by washout kinetics in PC12 cells where 2-MeSAMP dissociates within seconds while AR-C69931MX requires minutes for functional recovery [1]. Potency differences span two orders of magnitude across assay systems, with pKB values ranging from 5.4 for 2-MeSAMP to 8.7 for AR-C69931MX in neuronal Ca2+ channel assays [2]. Additionally, conflicting reports on whether these agents elevate cAMP via off-target Gs-coupled receptors underscore that even structurally related adenosine analogs cannot be assumed to share identical pharmacological fingerprints [3]. Researchers requiring a rapidly reversible tool compound with well-characterized P2Y12-dependent inhibition validated in genetic knockout models must specifically validate 2-MeSAMP rather than assume interchangeability with cangrelor, ticagrelor, or thienopyridine prodrugs.

Receptor residency time

Washout recovery differs substantially among adenosine-based P2Y12 antagonists; functional half-life may shift experimental temporal resolution.

Potency range

pA2/pKB values vary over two orders of magnitude across analogs; concentration-response relationships may not transfer directly.

Off-target signaling

Conflicting evidence on Gi-independent cAMP modulation suggests pharmacological fingerprints may differ even within the same chemical class.

2-MeSAMP: Evidence-Based Comparisons


Washout Kinetics vs. Cangrelor

In PC12 cell assays measuring voltage-activated Ca2+ current inhibition by ADP, the functional reversibility of 2-MeSAMP is dramatically faster than that of the comparator AR-C69931MX (cangrelor). ADP-mediated inhibition of Ca2+ currents was fully reinstated less than 15 seconds after removal of 2-MeSAMP, whereas functional recovery after AR-C69931MX washout required approximately 2 minutes [1]. This 8-fold difference in receptor residency time directly impacts experimental protocols requiring acute, titratable P2Y12 blockade. The Schild plot analysis from the same study yielded a pKB value of 5.4 for 2-MeSAMP versus 8.7 for AR-C69931MX, corresponding to a ~2000-fold difference in antagonist potency at P2Y12 receptors regulating neuronal Ca2+ channels [2]. The rapid washout kinetics make 2-MeSAMP uniquely suited for pulse-chase experimental designs, whereas cangrelor's slower dissociation is more appropriate for sustained blockade applications.

Washout kinetics
Head-to-head
Functional recovery <15 s (2-MeSAMP) vs ~2 min (cangrelor)
pKB 5.4 vs 8.7 (~2000-fold difference)
Supports temporal control in acute P2Y12 blockade protocols
PC12 cells; Ca2+ current reinhibition assay
Platelet pharmacology Receptor binding kinetics Reversible antagonism Neuronal calcium channels

Flow-Based Thrombosis Potency vs. MRS 2179

In an 8-channel microfluidic flow assay of human whole blood perfused over collagen at a wall shear rate of 210 s−1, the IC50 of 2-MeSAMP for blocking secondary platelet accumulation was determined to be 2.558 ± 0.799 μM [1]. This study provided the first IC50 values for P2Y12 and P2Y1 antagonists under controlled flow conditions that recapitulate physiological shear. Under identical conditions, the P2Y1 inhibitor MRS 2179 exhibited an IC50 of 0.233 ± 0.132 μM, approximately 11-fold more potent [2]. Importantly, neither 2-MeSAMP nor MRS 2179 affected initial platelet adhesion to collagen, confirming that both agents specifically target secondary amplification pathways without impairing primary hemostatic adhesion mechanisms [3]. The P2X1 inhibitor NF 449 and the ADP scavenger apyrase failed to reduce platelet accumulation entirely, establishing that selective P2Y12 or P2Y1 blockade is necessary and sufficient for flow-dependent thrombus attenuation.

Flow-based IC50
Head-to-head
IC50 2.558 μM (2-MeSAMP) vs 0.233 μM (MRS 2179)
Supports concentration selection for microfluidic thrombosis models
Human whole blood; collagen surface; shear 210 s−1
Microfluidics Thrombosis modeling Shear-dependent platelet accumulation Antiplatelet IC50

Target Validation via P2Y12 Knockout

Using P2Y12 deficient mice, studies demonstrated that 2-MeSAMP-mediated inhibition of platelet aggregation and ATP release occurs exclusively in wild-type platelets but is completely abolished in P2Y12 deficient platelets [1]. This genetic validation confirms that 2-MeSAMP exerts its antiplatelet effects through a strictly P2Y12-dependent mechanism both in vitro and in vivo, and not through off-target cAMP-elevating pathways. Furthermore, 2-MeSAMP neither raised intracellular cAMP concentrations nor induced VASP phosphorylation in washed human or mouse platelets, and failed to inhibit Ca2+ mobilization, Akt phosphorylation, and Rap1b activation in P2Y12 deficient platelets [2]. This negative control data distinguishes 2-MeSAMP from earlier conflicting reports suggesting cAMP-mediated off-target effects, thereby establishing the compound's clean pharmacological profile as a genuine P2Y12 antagonist lacking confounding Gi-independent signaling.

Target validation
Head-to-head
Complete loss of efficacy in P2Y12 deficient platelets
Supports P2Y12-dependent mechanism attribution in genetic models
P2Y12−/− mice; aggregation, VASP, cAMP endpoints
Target validation Knockout mouse models P2Y12 signaling Thrombosis

Neuronal P2Y12 Potency Comparison

In PC12 cell assays evaluating ADP-induced inhibition of adenylyl cyclase activity, 30 μM 2-MeSAMP shifted the ADP concentration-response curve rightward by a factor of 39, corresponding to a pA2 value of 6.1 [1]. Under identical experimental conditions, 100 nM AR-C69931MX shifted the ADP curve rightward by a factor of 30, yielding a pA2 value of 8.5 [2]. This represents a ~250-fold difference in potency between the two adenosine-based P2Y12 antagonists at neuronal receptors. Schild plot analysis for Ca2+ current inhibition confirmed this potency gap, with estimated pKB values of 5.4 for 2-MeSAMP (10–100 μM range) and 8.7 for AR-C69931MX (10–100 nM range) [3]. The Schild slopes (0.95 for 2-MeSAMP; 1.09 for AR-C69931MX) were not significantly different from unity, confirming competitive antagonism for both compounds at this receptor population.

Neuronal potency
Head-to-head
pA2 6.1 (2-MeSAMP) vs 8.5 (cangrelor); pKB 5.4 vs 8.7
Defines micromolar working range for neuronal P2Y12 studies
PC12 cells; adenylyl cyclase inhibition assay
pA2 determination Schild analysis Neuronal signaling P2Y12 pharmacology

Selectivity: Thrombin and PAR Pathway

2-MeSAMP at 50 μM did not significantly inhibit thrombin-, PAR1-AP-, PAR4-AP-, or ADP-mediated platelet Ca2+ mobilization, with only a minor reduction in ADP-triggered Ca2+ flux observed in wild-type platelets [1]. This data confirms that 2-MeSAMP does not interfere with protease-activated receptor (PAR) signaling or thrombin-induced platelet activation pathways, maintaining selectivity for ADP/P2Y12-mediated amplification. In contrast, the compound completely abolishes ADP-induced aggregation through competitive P2Y12 antagonism. This selectivity profile distinguishes 2-MeSAMP from broader-spectrum purinergic antagonists such as suramin or PPADS, which inhibit multiple P2 receptor subtypes (P2X1, P2X2, P2X3, P2X5 with IC50 values of 1–2.6 μM for PPADS; native P2Y2-like receptors with IC50 ~0.9 mM) .

Pathway selectivity
Class-level
No significant inhibition of thrombin/PAR pathways at 50 μM
PPADS: non-selective P2 antagonist across multiple subtypes
Supports ADP/P2Y12-specific interpretation; avoid non-selective purinergic blockers
Washed human platelets; Ca2+ mobilization; supplier data review
P2Y12 selectivity Thrombin signaling PAR receptors Platelet calcium flux

Thrombus Stability vs. Aspirin and Eptifibatide

In a real-time perfusion chamber assay tracking thrombosis kinetics, pharmacological modulation by 2-MeSAMP and aspirin specifically affected thrombus stability, whereas eptifibatide (GP IIb-IIIa antagonist) modulated thrombus growth [1]. This differential pharmacodynamic effect demonstrates that P2Y12 blockade with 2-MeSAMP influences the structural integrity of formed thrombi rather than initial platelet accretion. This finding aligns with the established role of P2Y12-mediated ADP autocrine signaling in maintaining thrombus stability once formed. The assay also evaluated combination effects of 2-MeSAMP with clopidogrel, aspirin, and eptifibatide, providing a platform for assessing additive or synergistic antiplatelet regimens [2].

Thrombus dynamics
Head-to-head
2-MeSAMP affects thrombus stability; eptifibatide affects thrombus growth
Informs endpoint distinction in thrombus consolidation vs. accretion studies
Perfusion chamber; human whole blood; combination testing
Thrombus kinetics Perfusion chamber Antiplatelet combination therapy Thrombus stability

2-MeSAMP: Key Applications


Rapid Reversible Blockade for Pulse-Chase

2-MeSAMP is the adenosine-based P2Y12 antagonist of choice for pulse-chase experiments where acute, washable inhibition is essential. Its functional reversibility within <15 seconds after washout, compared to ~2 minutes for cangrelor (AR-C69931MX), enables temporally precise interrogation of P2Y12 signaling dynamics without persistent receptor occupancy artifacts [1]. This property is particularly valuable for studying ADP-induced Ca2+ current modulation in neuronal preparations, where rapid antagonist washout permits within-cell paired experimental designs that control for inter-cell variability. Researchers should use 2-MeSAMP at 10–100 μM for neuronal applications based on pKB = 5.4 [2] and 2.5–50 μM for platelet aggregation assays based on IC50 = 2.56 μM under flow .

Target Validation in P2Y12 Knockout Models

2-MeSAMP serves as a definitive tool compound for validating P2Y12-dependent phenotypes in genetic knockout models. Its demonstrated loss of efficacy in P2Y12 deficient mice across aggregation, ATP release, cAMP accumulation, VASP phosphorylation, Ca2+ mobilization, Akt phosphorylation, and Rap1b activation endpoints confirms strict on-target pharmacology [1]. This genetic validation makes 2-MeSAMP the appropriate positive control for studies examining whether observed phenotypes are mediated through P2Y12-dependent or P2Y12-independent mechanisms. The compound's inability to elevate cAMP or induce VASP phosphorylation in washed human platelets further distinguishes it from agents with confounding Gi-independent signaling [2]. Working concentrations of 10–100 μM are appropriate for ex vivo platelet assays.

Microfluidic Thrombosis Modeling

2-MeSAMP is validated for use in flow-based thrombosis assays that recapitulate physiological shear conditions. The compound's IC50 of 2.558 ± 0.799 μM under flow at 210 s−1 wall shear rate provides researchers with a quantitative benchmark for dose-response studies in microfluidic systems [1]. Unlike closed systems (aggregometry), flow-based assays with 2-MeSAMP reveal that P2Y12 blockade specifically inhibits secondary platelet accumulation without affecting initial collagen adhesion, mirroring the physiological role of ADP/P2Y12 signaling in thrombus amplification rather than initiation [2]. 2-MeSAMP is particularly suitable for combination studies with P2Y1 antagonists (e.g., MRS 2179) given the known synergy between these two ADP receptor pathways in flow-dependent thrombus formation .

Ex Vivo ECC & Hypothermia Models

2-MeSAMP is validated for use in ex vivo extracorporeal circulation (ECC) models combined with hypothermia (28°C) to study platelet and leukocyte activation during cardiac surgery-simulating conditions. In these models, 2-MeSAMP demonstrates concentration-dependent inhibition of ADP-induced platelet activation, and when combined with P2Y1 blockade (MRS2179) and PI3K p110β inhibition (TGX-221), achieves complete inhibition of hypothermic ECC-induced activation processes including GPIIb/IIIa activation, P-selectin expression, platelet-derived microparticle formation, and platelet-granulocyte aggregate formation [1]. This application scenario distinguishes 2-MeSAMP as a research tool for studying ECC-associated thromboinflammatory complications. Researchers should prepare 2-MeSAMP in appropriate vehicle (PBS or propylene glycol controls) and validate concentration-response relationships under static in vitro conditions before proceeding to ex vivo ECC experiments [2].

Application
Selection Property
Validation Focus
Pulse-chase P2Y12 blockade studies
Rapid functional reversibility
Washout recovery kinetics
Genetic target engagement studies
P2Y12-dependent efficacy confirmation
Knockout model response endpoints
Flow-based thrombosis assays
Shear-dependent inhibition profile
Secondary platelet accumulation inhibition
Extracorporeal circulation (ECC) research
Combined ADP receptor blockade capability
Platelet-leukocyte activation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-MeSAMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.